molecular formula C8H14N2 B3345783 3-Methyl-2-piperidineacetonitrile CAS No. 110962-17-9

3-Methyl-2-piperidineacetonitrile

Cat. No.: B3345783
CAS No.: 110962-17-9
M. Wt: 138.21 g/mol
InChI Key: OVJRAGIPQHIQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-piperidineacetonitrile is a heterocyclic organic compound that features a piperidine ring with a methyl group and an acetonitrile group attached. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-piperidineacetonitrile typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction.

Industrial Production Methods: Industrial production often employs multicomponent reactions, which are efficient and cost-effective. For instance, a one-pot domino reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines can be catalyzed by TMSI in methanol at room temperature to yield substituted piperidines .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-piperidineacetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often use hydrogen gas in the presence of metal catalysts like palladium or rhodium.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-piperidineacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.

    Industry: Employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-piperidineacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity .

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    2-Methylpiperidine: Similar structure but lacks the acetonitrile group.

    3-Cyanopiperidine: Contains a cyano group but lacks the methyl substitution.

Uniqueness: 3-Methyl-2-piperidineacetonitrile is unique due to the presence of both a methyl group and an acetonitrile group, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of applications compared to its simpler analogs .

Properties

IUPAC Name

2-(3-methylpiperidin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-3-2-6-10-8(7)4-5-9/h7-8,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJRAGIPQHIQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549181
Record name (3-Methylpiperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110962-17-9
Record name (3-Methylpiperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-piperidineacetonitrile
Reactant of Route 2
3-Methyl-2-piperidineacetonitrile
Reactant of Route 3
3-Methyl-2-piperidineacetonitrile
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-piperidineacetonitrile
Reactant of Route 5
3-Methyl-2-piperidineacetonitrile
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-piperidineacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.